7-Bromo-4-chloro-3-methylquinolin-8-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3-methylquinolin-8-amine typically involves the bromination and chlorination of quinoline derivatives. One common method starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-3-methylquinolin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can lead to different functionalized quinolines.
Scientific Research Applications
7-Bromo-4-chloro-3-methylquinolin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-3-methylquinolin-8-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1.
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: Another halogenated heterocycle with potential biological activities.
Uniqueness
7-Bromo-4-chloro-3-methylquinolin-8-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H8BrClN2 |
---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
7-bromo-4-chloro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H8BrClN2/c1-5-4-14-10-6(8(5)12)2-3-7(11)9(10)13/h2-4H,13H2,1H3 |
InChI Key |
AFINCNAXQQGCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC(=C2N)Br |
Origin of Product |
United States |
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